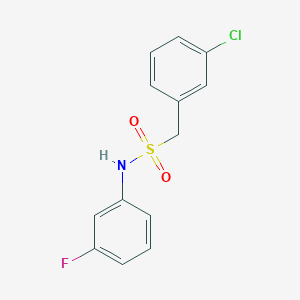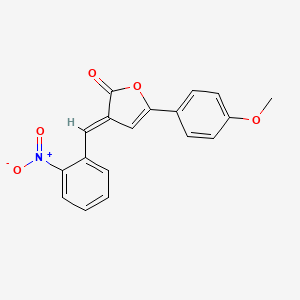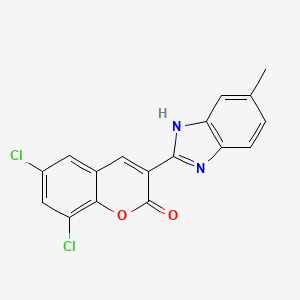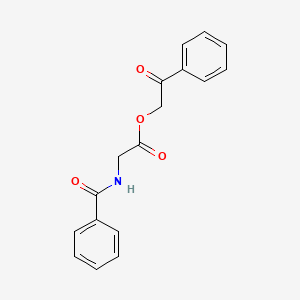
1-(3-chlorophenyl)-N-(3-fluorophenyl)methanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-chlorophenyl)-N-(3-fluorophenyl)methanesulfonamide, also known as CFMS, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic properties. The compound is a sulfonamide derivative and has been synthesized through various methods.
Mecanismo De Acción
The mechanism of action of 1-(3-chlorophenyl)-N-(3-fluorophenyl)methanesulfonamide is not fully understood; however, it is believed to act as an inhibitor of the cyclooxygenase (COX) enzyme. COX enzymes are responsible for the production of prostaglandins, which are involved in inflammation, pain, and fever. By inhibiting COX enzymes, 1-(3-chlorophenyl)-N-(3-fluorophenyl)methanesulfonamide may reduce the production of prostaglandins, leading to a reduction in inflammation, pain, and fever.
Biochemical and Physiological Effects:
1-(3-chlorophenyl)-N-(3-fluorophenyl)methanesulfonamide has been shown to have anti-inflammatory, analgesic, and antipyretic effects in animal models. The compound has been found to reduce the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α. 1-(3-chlorophenyl)-N-(3-fluorophenyl)methanesulfonamide has also been shown to reduce the levels of prostaglandins in animal models. The compound has been found to reduce pain and fever in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(3-chlorophenyl)-N-(3-fluorophenyl)methanesulfonamide has several advantages for lab experiments, including its ability to reduce inflammation, pain, and fever in animal models. The compound has also been shown to have a good safety profile in animal studies. However, there are limitations to using 1-(3-chlorophenyl)-N-(3-fluorophenyl)methanesulfonamide in lab experiments, including the need for further research to fully understand its mechanism of action and potential side effects.
Direcciones Futuras
There are several future directions for research on 1-(3-chlorophenyl)-N-(3-fluorophenyl)methanesulfonamide, including further investigation of its mechanism of action and potential therapeutic applications. The compound may have potential as a treatment for inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. 1-(3-chlorophenyl)-N-(3-fluorophenyl)methanesulfonamide may also have potential as an analgesic and antipyretic agent. Further research is needed to fully understand the potential therapeutic applications of 1-(3-chlorophenyl)-N-(3-fluorophenyl)methanesulfonamide.
Métodos De Síntesis
1-(3-chlorophenyl)-N-(3-fluorophenyl)methanesulfonamide can be synthesized through various methods, including the reaction of 3-chlorobenzenesulfonyl chloride with 3-fluoroaniline in the presence of a base. The reaction results in the formation of 1-(3-chlorophenyl)-N-(3-fluorophenyl)methanesulfonamide, which can be purified through recrystallization. Other methods include the reaction of 3-chlorobenzenesulfonyl chloride with 3-fluorotoluene in the presence of a base.
Aplicaciones Científicas De Investigación
1-(3-chlorophenyl)-N-(3-fluorophenyl)methanesulfonamide has been studied extensively for its potential therapeutic properties, including its ability to act as an anti-inflammatory agent. The compound has also been investigated for its potential as an analgesic and antipyretic agent. 1-(3-chlorophenyl)-N-(3-fluorophenyl)methanesulfonamide has been found to inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models. The compound has also been shown to reduce pain and fever in animal models.
Propiedades
IUPAC Name |
1-(3-chlorophenyl)-N-(3-fluorophenyl)methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClFNO2S/c14-11-4-1-3-10(7-11)9-19(17,18)16-13-6-2-5-12(15)8-13/h1-8,16H,9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQBGCBPHRPJREX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CS(=O)(=O)NC2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClFNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-chlorophenyl)-N-(3-fluorophenyl)methanesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[1-benzyl-2-(ethylsulfonyl)-1H-imidazol-5-yl]-N-methyl-N-(4-pyrimidinylmethyl)methanamine](/img/structure/B4893610.png)
![4-[(3-phenyl-2-propen-1-yl)oxy]benzamide](/img/structure/B4893612.png)
![1-({[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl}amino)-3-phenoxy-2-propanol hydrochloride](/img/structure/B4893618.png)
![N-(2,4-difluorophenyl)-N'-[4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenyl]thiourea](/img/structure/B4893623.png)

![5-chloro-N-{[(4-iodophenyl)amino]carbonothioyl}-1-naphthamide](/img/structure/B4893634.png)

![methyl 3-oxo-3-{[2-(1-pyrrolidinylcarbonyl)phenyl]amino}propanoate](/img/structure/B4893640.png)
![5-{[1-[2-chloro-5-(trifluoromethyl)phenyl]-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-methoxybenzoic acid](/img/structure/B4893644.png)

![1-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]piperidine](/img/structure/B4893661.png)

![2-isopropoxyethyl 4-[3-(benzyloxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B4893688.png)
